molecular formula C6H7N3S B7724639 N'-pyridin-2-ylcarbamimidothioic acid

N'-pyridin-2-ylcarbamimidothioic acid

Cat. No.: B7724639
M. Wt: 153.21 g/mol
InChI Key: SLUHLANJIVXTRQ-UHFFFAOYSA-N
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Description

N’-pyridin-2-ylcarbamimidothioic acid is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. The compound is known for its significant biological and therapeutic value, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-pyridin-2-ylcarbamimidothioic acid can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N’-pyridin-2-ylcarbamimidothioic acid can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .

Industrial Production Methods: Industrial production methods for N’-pyridin-2-ylcarbamimidothioic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N’-pyridin-2-ylcarbamimidothioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of N’-pyridin-2-ylcarbamimidothioic acid include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing or reducing agents. The reaction conditions are typically mild and can be carried out in solvents such as toluene or ethyl acetate .

Major Products Formed: The major products formed from the reactions of N’-pyridin-2-ylcarbamimidothioic acid depend on the specific reaction conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridine can yield N’-pyridin-2-ylamides and 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

N’-pyridin-2-ylcarbamimidothioic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it serves as a pharmacophore for molecules with significant biological and therapeutic value. The compound’s unique structure allows it to interact with specific molecular targets, making it useful in drug discovery and development .

Mechanism of Action

The mechanism of action of N’-pyridin-2-ylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N’-pyridin-2-ylcarbamimidothioic acid can be compared with other similar compounds, such as N’-pyridin-2-ylamides and 3-bromoimidazo[1,2-a]pyridines. These compounds share a similar pyridine ring structure but differ in their functional groups and overall properties. The unique combination of functional groups in N’-pyridin-2-ylcarbamimidothioic acid gives it distinct chemical and biological properties, making it valuable for specific applications .

List of Similar Compounds:
  • N’-pyridin-2-ylamides
  • 3-bromoimidazo[1,2-a]pyridines

Properties

IUPAC Name

N'-pyridin-2-ylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUHLANJIVXTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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